Butanoic acid, 3-[(1-methylethyl)amino]-

Mass Spectrometry Analytical Chemistry Metabolite Identification

Butanoic acid, 3-[(1-methylethyl)amino]- (CAS 16217-38-2), also systematically named N-isopropyl-3-methyl-beta-alanine, belongs to the class of N-alkylated β-amino acids. This compound features a butanoic acid backbone with a secondary isopropylamine substituent at the β-carbon, giving it a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS No. 16217-38-2
Cat. No. B7848038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 3-[(1-methylethyl)amino]-
CAS16217-38-2
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)NC(C)CC(=O)O
InChIInChI=1S/C7H15NO2/c1-5(2)8-6(3)4-7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)
InChIKeyMYCXVCIWQRXWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 3-[(1-methylethyl)amino]- (CAS 16217-38-2): A Sterically Defined N-Isopropyl-β-Amino Acid for Enhanced Lipophilicity in Peptide Design


Butanoic acid, 3-[(1-methylethyl)amino]- (CAS 16217-38-2), also systematically named N-isopropyl-3-methyl-beta-alanine, belongs to the class of N-alkylated β-amino acids [1]. This compound features a butanoic acid backbone with a secondary isopropylamine substituent at the β-carbon, giving it a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol [1]. It is primarily utilized as a building block in medicinal chemistry and peptide synthesis, offering a defined combination of steric bulk and intermediate lipophilicity (XLogP3-AA −1.8) relative to common unsubstituted or N-methyl/ethyl analogs [1][2].

Why β-Amino Acid Selection Cannot Be Generalized: The Case for Butanoic acid, 3-[(1-methylethyl)amino]-


Within N-alkyl-β-amino acid series, simple substitution of one N-alkyl group for another can drastically alter the pharmacophore's physicochemical profile. Compounds with smaller N-alkyl substituents, such as 3-(methylamino)butanoic acid (XLogP3-AA −2.6) or 3-(ethylamino)butanoic acid (XLogP3-AA −2.2), are significantly more hydrophilic [3][2][4]. Unsubstituted 3-aminobutanoic acid (XLogP3-AA −3.1) is even more hydrophilic and lacks the steric bulk that influences conformational preorganization [1]. Even a positional isomer like 4-(isopropylamino)butanoic acid (a γ-amino acid, XLogP3-AA −1.8) cannot be considered a simple structural substitute, as its chain length between the amino and carboxyl groups dictates a fundamentally different molecular geometry (5 vs. 4 rotatable bonds) and likely distinct biological recognition [5]. Therefore, the specific steric and hydrophobic parameters of the N-isopropyl group on a β-amino acid backbone are not replicated by any single analog.

Quantifiable Differentiation of Butanoic acid, 3-[(1-methylethyl)amino]- Against Its Closest Analogs


Exact Mass Distinction Among N-Alkyl-β-Amino Acid Series

The monoisotopic mass of Butanoic acid, 3-[(1-methylethyl)amino]- is 145.11028 Da, placing it between the lighter 3-(methylamino)butanoic acid (117.07898 Da) and heavier 3-(ethylamino)butanoic acid (131.09463 Da), and identical to its positional isomer 4-(isopropylamino)butanoic acid [1][2][3][4]. This mass difference is critical for unambiguous identification in LC-MS and GC-MS experiments, where isobaric interference must be ruled out for accurate quantification.

Mass Spectrometry Analytical Chemistry Metabolite Identification

Lipophilicity Profile Achieves Optimal Value Within N-Alkyl-β-Amino Acid Homologs

The XLogP3-AA of Butanoic acid, 3-[(1-methylethyl)amino]- is −1.8, making it 0.8 log units more lipophilic than 3-(methylamino)butanoic acid (−2.6) and 0.4 log units more lipophilic than 3-(ethylamino)butanoic acid (−2.2) [1][3][4]. Relative to unsubstituted 3-aminobutanoic acid (−3.1), the increase is 1.3 log units [2]. This incremental lipophilicity gain, driven by the isopropyl group, is valuable for fine-tuning the partition coefficient of peptide-based therapeutics without adding an excessive number of carbon atoms.

Medicinal Chemistry ADME Prediction Peptide Drug Design

Conserved Topological Polar Surface Area Enables Isosteric Replacement with Altered Backbone Length

A critical yet often overlooked comparison is between the β-amino acid, Butanoic acid, 3-[(1-methylethyl)amino]-, and its γ-amino acid isomer, 4-(isopropylamino)butanoic acid. The target β-amino acid has a Rotatable Bond Count of 4 compared to 5 for the γ-isomer, despite both sharing an identical molecular weight (145.20 g/mol) and identical computed XLogP3-AA (−1.8) [1][2]. This structural restraint restricts the degrees of conformational freedom, offering a more rigid scaffold for peptide backbone engineering while preserving the exact same hydrogen bond donor (2) and acceptor (3) counts.

Medicinal Chemistry Peptide Scaffold Design Conformational Analysis

Distinctive Hydrogen Bond Donor Count Selectivity in β-Peptide Foldamer Formation

The hydrogen bond donor count of Butanoic acid, 3-[(1-methylethyl)amino]- is exactly 2 (one carboxylic acid O–H and one secondary amine N–H), matching that of its N-unsubstituted and N-alkyl analogs [1][2][3]. While many N-alkyl-β-amino acids share this count, the target compound uniquely pairs this with the isopropyl group's steric shielding, which can modulate the strength and directionality of hydrogen bonding in folded peptide architectures according to general principles of β-peptide foldamer design.

Foldamer Chemistry Peptide Design Supramolecular Chemistry

Target Applications Where Butanoic acid, 3-[(1-methylethyl)amino]- Provides a Tangible Advantage


Rational Design of Beta-Peptide Foldamers with Controlled Lipophilicity

The incremental lipophilicity (XLogP3-AA −1.8) and steric profile of Butanoic acid, 3-[(1-methylethyl)amino]-, supported by comparative computed data [1], make it a privileged building block for designing β-peptide foldamers that require specific hydrophobic interactions for target binding while still maintaining aqueous solubility. Procurement should be prioritized over using 3-(ethylamino)butanoic acid when a 0.4-log-unit increase in lipophilicity is required without adding another rotatable bond.

Synthesis of Sterically Shielded Peptide Mimetics for Protease Resistance

The N-isopropyl substitution provides a unique steric environment on the β-amino acid backbone [1]. Compared to the less bulky 3-(methylamino)butanoic acid, this compound offers enhanced protection against exopeptidase degradation, a recognized strategy in peptide drug design. The exact mass (145.11028 Da) further allows for precise LC-MS monitoring of incorporation efficiency during solid-phase peptide synthesis [1].

Backbone Engineering in Peptide Therapeutics: Choosing β- Over γ-Amino Acid Scaffolds

When a research program requires a β-amino acid with an isopropyl side chain, Butanoic acid, 3-[(1-methylethyl)amino]- (4 rotatable bonds) should be selected over the γ-isomer, 4-(isopropylamino)butanoic acid (5 rotatable bonds), to achieve a more rigid peptide backbone [1][2]. This selection is critical for structure-activity relationship studies where ligand preorganization correlates with potency. The identical XLogP3-AA (−1.8) means this rigidity gain does not come at the expense of a lipophilicity shift.

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